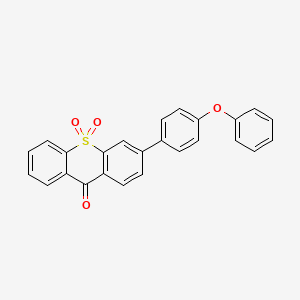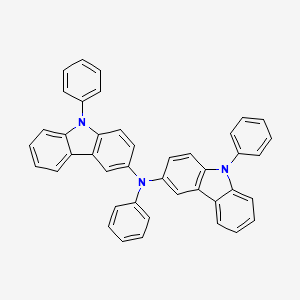
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine is a complex organic compound with the molecular formula C60H42N4 and a molecular weight of 819.002 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl and carbazole groups. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the biphenyl and carbazole units. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine exerts its effects is primarily through its interaction with electronic states in organic materials. The compound can facilitate charge transport and light emission in OLEDs by forming excitons (electron-hole pairs) that recombine to emit light. The molecular targets and pathways involved include the π-conjugated systems of the phenyl and carbazole groups, which enhance the compound’s electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Diphenyl-N,N’-bis(9-phenyl-9H-carbazol-3-yl)-4,4’-biphenyldiamine
- N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)biphenyl-4,4’-diamine
Uniqueness
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine is unique due to its specific arrangement of phenyl and carbazole groups, which provide superior electronic properties compared to similar compounds. This uniqueness makes it particularly valuable in the development of high-performance OLEDs and other optoelectronic devices.
Propiedades
Número CAS |
873793-58-9 |
|---|---|
Fórmula molecular |
C42H29N3 |
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
N,9-diphenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine |
InChI |
InChI=1S/C42H29N3/c1-4-14-30(15-5-1)43(33-24-26-41-37(28-33)35-20-10-12-22-39(35)44(41)31-16-6-2-7-17-31)34-25-27-42-38(29-34)36-21-11-13-23-40(36)45(42)32-18-8-3-9-19-32/h1-29H |
Clave InChI |
WOYDRSOIBHFMGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C92 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
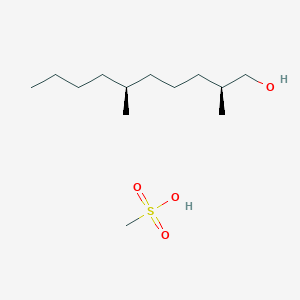

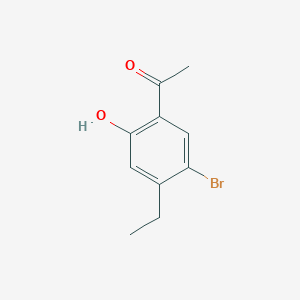
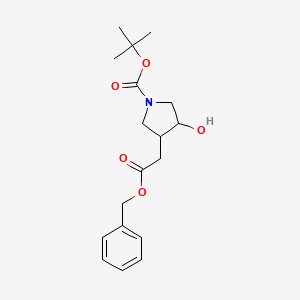
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
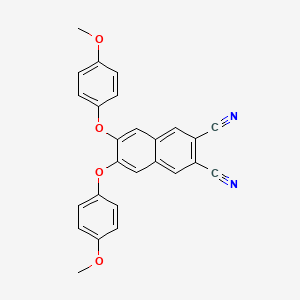
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
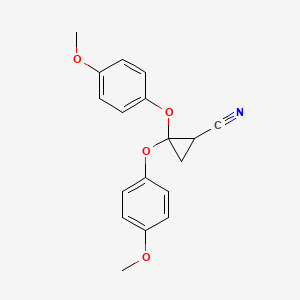
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
